2-(1-Propyl-1H-imidazol-4-yl)ethanamine 2-(1-Propyl-1H-imidazol-4-yl)ethanamine
Brand Name: Vulcanchem
CAS No.: 790707-11-8
VCID: VC3216341
InChI: InChI=1S/C8H15N3/c1-2-5-11-6-8(3-4-9)10-7-11/h6-7H,2-5,9H2,1H3
SMILES: CCCN1C=C(N=C1)CCN
Molecular Formula: C8H15N3
Molecular Weight: 153.22 g/mol

2-(1-Propyl-1H-imidazol-4-yl)ethanamine

CAS No.: 790707-11-8

Cat. No.: VC3216341

Molecular Formula: C8H15N3

Molecular Weight: 153.22 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Propyl-1H-imidazol-4-yl)ethanamine - 790707-11-8

Specification

CAS No. 790707-11-8
Molecular Formula C8H15N3
Molecular Weight 153.22 g/mol
IUPAC Name 2-(1-propylimidazol-4-yl)ethanamine
Standard InChI InChI=1S/C8H15N3/c1-2-5-11-6-8(3-4-9)10-7-11/h6-7H,2-5,9H2,1H3
Standard InChI Key SYTHNTKHAXQGAJ-UHFFFAOYSA-N
SMILES CCCN1C=C(N=C1)CCN
Canonical SMILES CCCN1C=C(N=C1)CCN

Introduction

2-(1-Propyl-1H-imidazol-4-yl)ethanamine is a chemical compound that belongs to the imidazole class, which is a group of heterocyclic aromatic organic compounds. These compounds are known for their diverse biological activities and applications in pharmaceuticals, agrochemicals, and other fields. The specific structure of 2-(1-Propyl-1H-imidazol-4-yl)ethanamine includes a propyl group attached to the nitrogen atom of the imidazole ring and an ethanamine side chain attached to the fourth position of the ring.

Synthesis Methods

The synthesis of 2-(1-Propyl-1H-imidazol-4-yl)ethanamine typically involves several steps, starting from the preparation of the imidazole ring. Common methods include:

  • Imidazole Ring Formation: This can be achieved through condensation reactions involving aldehydes and ammonia or amines.

  • Alkylation: The introduction of the propyl group onto the nitrogen atom of the imidazole ring is typically done using alkyl halides in the presence of a base.

  • Side Chain Introduction: The ethanamine side chain can be introduced through nucleophilic substitution reactions.

Biological and Chemical Applications

Imidazole derivatives, including 2-(1-Propyl-1H-imidazol-4-yl)ethanamine, have been explored for their potential biological activities:

  • Pharmaceutical Applications: They are known for their antifungal, antibacterial, and antiviral properties.

  • Agrochemicals: Some imidazoles are used as pesticides and fungicides.

  • Catalysts: Imidazoles can act as ligands in metal complexes used in catalysis.

Application AreaDescription
PharmaceuticalAntifungal, antibacterial, antiviral properties
AgrochemicalsPesticides and fungicides
CatalysisLigands in metal complexes

Safety and Handling

Handling 2-(1-Propyl-1H-imidazol-4-yl)ethanamine requires caution due to its potential reactivity and toxicity. It is advisable to use protective equipment such as gloves and goggles when handling this compound. Additionally, it should be stored in a well-ventilated area away from incompatible substances.

Research Findings

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